molecular formula C16H27NO B14326366 1-(1H-Pyrrol-3-YL)dodecan-1-one CAS No. 108580-11-6

1-(1H-Pyrrol-3-YL)dodecan-1-one

Cat. No.: B14326366
CAS No.: 108580-11-6
M. Wt: 249.39 g/mol
InChI Key: CRGPDAFGMYENEW-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-3-YL)dodecan-1-one is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrol-3-YL)dodecan-1-one typically involves the condensation of pyrrole with a dodecanone precursor. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This method provides good yields under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrrol-3-YL)dodecan-1-one can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonyl chlorides.

Major Products Formed:

    Oxidation: Pyrrolinones

    Reduction: Alcohol derivatives

    Substitution: N-substituted pyrroles

Scientific Research Applications

1-(1H-Pyrrol-3-YL)dodecan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-3-YL)dodecan-1-one involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and proteins, potentially inhibiting their function. The dodecanone chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Uniqueness: 1-(1H-Pyrrol-3-YL)dodecan-1-one stands out due to its unique combination of a pyrrole ring and a long dodecanone chain, which may confer distinct biological activities and chemical reactivity compared to other dodecanoic acid derivatives.

Properties

CAS No.

108580-11-6

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

1-(1H-pyrrol-3-yl)dodecan-1-one

InChI

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-11-16(18)15-12-13-17-14-15/h12-14,17H,2-11H2,1H3

InChI Key

CRGPDAFGMYENEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CNC=C1

Origin of Product

United States

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